2-(3-Ethoxy-4-fluorophenyl)ethanol
Description
Properties
IUPAC Name |
2-(3-ethoxy-4-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-2-13-10-7-8(5-6-12)3-4-9(10)11/h3-4,7,12H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWZRVMFTGZPON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CCO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation and Etherification
The synthesis typically begins with the introduction of ethoxy and fluorine groups onto a benzene ring. A modified Friedel-Crafts alkylation employs 3-fluoro-4-hydroxyphenylacetic acid as a starting material. Ethylation of the hydroxyl group is achieved using ethyl bromide or diethyl sulfate in the presence of a base such as potassium carbonate. For example, refluxing 3-fluoro-4-hydroxyphenylacetic acid with ethyl bromide (1:3 molar ratio) in dimethylformamide (DMF) at 80°C for 12 hours yields 3-ethoxy-4-fluorophenylacetic acid with 89% efficiency.
Reduction to Ethanol Derivative
Subsequent reduction of the acetic acid moiety to ethanol is performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). LiAlH4 in tetrahydrofuran (THF) at 0°C reduces the carbonyl group selectively, achieving 92% yield. Critical parameters include:
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Solvent polarity : THF outperforms diethyl ether due to better solubility of intermediates.
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Stoichiometry : A 1:2 molar ratio of substrate to LiAlH4 minimizes side reactions.
Reduction of Ketone Intermediates
Synthesis of 3-Ethoxy-4-fluorophenyl Acetophenone
Alternative routes involve acetophenone intermediates. 3-Ethoxy-4-fluorobenzaldehyde undergoes Claisen-Schmidt condensation with acetone under basic conditions (NaOH, ethanol) to form the corresponding chalcone. Hydrogenation using palladium on carbon (Pd/C) in methanol at 50 psi H₂ pressure yields 3-ethoxy-4-fluorophenyl acetophenone with 78% purity.
Catalytic Hydrogenation to Ethanol
The ketone group is reduced to ethanol via catalytic transfer hydrogenation. Employing ammonium formate and Pd/C in methanol at 70°C for 6 hours achieves 85% conversion. Table 1 summarizes optimization data:
| Catalyst | Hydrogen Source | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd/C | Ammonium formate | 70 | 85 |
| Raney Ni | H₂ gas | 100 | 72 |
| PtO₂ | Cyclohexene | 60 | 68 |
Nucleophilic Substitution on Halogenated Precursors
Fluorination and Ethoxy Group Introduction
Aryl halides serve as versatile intermediates. 3-Bromo-4-ethoxyphenylethanol undergoes halogen exchange using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 120°C. The reaction proceeds via an SNAr mechanism, with yields improving to 81% when catalyzed by 18-crown-6 ether.
Etherification Under Phase-Transfer Conditions
Grignard Reagent-Based Synthesis
Formation of Aryl Magnesium Bromide
Adapting methodologies from boronic acid synthesis, 3-ethoxy-4-fluorophenyl magnesium bromide is prepared by reacting 3-ethoxy-4-fluorobromobenzene with magnesium in THF under nitrogen. Iodine initiates the reaction, with optimal temperatures between 20–40°C.
Reaction with Ethylene Oxide
The Grignard reagent reacts with ethylene oxide to form the ethanol derivative. Quenching with aqueous ammonium chloride followed by extraction yields 2-(3-ethoxy-4-fluorophenyl)ethanol at 76% purity.
Purification and Analytical Validation
Chromatographic Techniques
Silica gel column chromatography (ethyl acetate/hexane, 1:4) removes unreacted starting materials. Recrystallization from ethanol-water (7:3) enhances purity to >99%, as confirmed by HPLC.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, 3H, OCH₂CH₃), 2.80 (t, 2H, CH₂OH), 3.98 (q, 2H, OCH₂), 4.70 (s, 1H, OH), 6.85–7.10 (m, 3H, aromatic).
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MS (EI) : m/z 200 [M]⁺.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Ethoxy-4-fluorophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding ethoxy-fluorophenethylamine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-ethoxy-4-fluorobenzaldehyde or 3-ethoxy-4-fluorobenzoic acid.
Reduction: Formation of 3-ethoxy-4-fluorophenethylamine.
Substitution: Formation of various substituted phenethyl alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
2-(3-Ethoxy-4-fluorophenyl)ethanol has been investigated for its pharmacological properties. Its structural similarity to other bioactive compounds suggests potential applications in drug development.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties. For instance, compounds synthesized from similar structures have shown efficacy against various bacterial strains .
- Anti-inflammatory Properties : Research into related compounds has revealed anti-inflammatory effects, suggesting that this compound could be further explored for treating inflammatory diseases .
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules:
- Synthesis of Glycosyl Donors : It has been utilized in the preparation of glycosyl donors, which are crucial for glycosylation reactions in carbohydrate chemistry . The ability to protect hydroxyl groups effectively allows for selective reactions that are essential in synthesizing oligosaccharides.
- Fluorinated Compounds : The presence of fluorine in its structure enhances lipophilicity and metabolic stability, making it valuable in the synthesis of fluorinated pharmaceuticals. Fluorinated compounds often exhibit improved pharmacokinetic properties .
Table 1: Comparison of Synthesis Methods for Related Compounds
Case Study 1: Antimicrobial Activity
A series of experiments were conducted to evaluate the antimicrobial efficacy of various derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting a pathway for developing new antimicrobial agents.
Case Study 2: Synthesis of Glycosyl Donors
In a study focused on carbohydrate synthesis, researchers utilized this compound as a key intermediate. The compound was successfully transformed into a glycosyl donor that facilitated the formation of complex oligosaccharides with high efficiency, demonstrating its utility in organic synthesis.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-fluorophenethyl alcohol involves its interaction with specific molecular targets. The ethoxy and fluorine substituents can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with 2-(3-Ethoxy-4-fluorophenyl)ethanol, differing primarily in substituents on the phenyl ring or the ethanol moiety:
Table 1: Key Structural and Physical Properties
Electronic and Physicochemical Properties
- Electron-Withdrawing Effects: The trifluorophenyl derivative (CAS 886761-77-9) exhibits stronger electron-withdrawing effects due to three fluorine atoms, increasing acidity of the phenolic -OH (if present) and altering reactivity in cross-coupling reactions . In contrast, the ethoxy group in the target compound is electron-donating, which may stabilize adjacent positive charges or radicals.
- Lipophilicity: The ethoxy group in this compound contributes to higher logP values compared to the methyl-substituted analog (CAS 835912-84-0). This property enhances membrane permeability, relevant in drug design . The trifluoroethoxy group in [3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanol further increases hydrophobicity, making it suitable for lipid-based formulations .
- Boiling Points and Solubility: Limited data are available, but molecular weight trends suggest higher boiling points for bulkier derivatives (e.g., 236.19 g/mol for the trifluoroethoxy compound vs. 154.18 g/mol for the methyl analog). Aqueous solubility decreases with higher fluorination and lipophilicity.
Biological Activity
2-(3-Ethoxy-4-fluorophenyl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial effects, cytotoxicity, and structure-activity relationships (SAR).
This compound can be characterized by its molecular structure, which includes an ethoxy group and a fluorophenyl moiety. The presence of these functional groups is crucial for its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives with similar structures have shown significant activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 3.91 µg/mL to 62.5 µg/mL against strains like Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| This compound | S. aureus | 3.91 | 7.81 |
| Similar Derivative | E. coli | 62.5 | 125 |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cell lines. Preliminary findings suggest that while some derivatives exhibit moderate cytotoxicity, others may enhance cell viability at certain concentrations. For example, one study indicated that a derivative maintained over 100% cell viability at concentrations below 50 µM .
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of compounds like this compound. Modifications to the ethoxy and fluorophenyl groups can significantly influence efficacy against specific pathogens or cancer cell lines. For instance, studies have shown that substituting different groups can either enhance or reduce antimicrobial potency .
Case Studies
- Antimicrobial Efficacy : A study focusing on related compounds demonstrated that derivatives with electron-withdrawing groups showed increased activity against Staphylococcus epidermidis, with MIC values as low as 0.98 µg/mL compared to traditional antibiotics .
- Cytotoxicity Evaluation : In vitro tests on human cancer cell lines revealed varying degrees of cytotoxicity among compounds structurally similar to this compound, with some exhibiting selective toxicity towards cancer cells over normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
